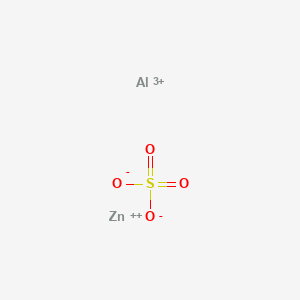
aluminum;zinc;sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum zinc sulfate is a compound that combines aluminum, zinc, and sulfate ions. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is often used in electroplating, water treatment, and as a mordant in dyeing processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Aluminum zinc sulfate can be synthesized through several methods. One common method involves the reaction of zinc oxide with sulfuric acid to produce zinc sulfate, which is then combined with aluminum sulfate. The reaction conditions typically involve heating the reactants to facilitate the formation of the desired compound.
Industrial Production Methods: In industrial settings, aluminum zinc sulfate is produced by treating zinc-containing materials with sulfuric acid. This process involves the leaching of zinc oxide calcines in dilute sulfuric acid, followed by purification and electrolysis of the resulting zinc sulfate solution .
Analyse Chemischer Reaktionen
Types of Reactions: Aluminum zinc sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, zinc can react with sulfuric acid to form zinc sulfate and hydrogen gas .
Common Reagents and Conditions: Common reagents used in reactions involving aluminum zinc sulfate include sulfuric acid, hydrochloric acid, and other strong acids. The reactions typically occur under acidic conditions and may require heating to proceed efficiently.
Major Products Formed: The major products formed from reactions involving aluminum zinc sulfate include zinc sulfate, aluminum sulfate, and hydrogen gas. These products are often used in various industrial applications, such as electroplating and water treatment.
Wissenschaftliche Forschungsanwendungen
Aluminum zinc sulfate has numerous scientific research applications. In chemistry, it is used as a reagent in various reactions and as a catalyst in certain processes. In biology, it is used in the preparation of zinc-coated aluminum anodes for aluminum-air batteries, which have shown enhanced discharge performance . In medicine, zinc sulfate is used to replenish low levels of zinc and prevent zinc deficiency . In industry, aluminum zinc sulfate is used in electroplating, dyeing, and as a preservative for skins and leather .
Wirkmechanismus
The mechanism of action of aluminum zinc sulfate involves its interaction with various molecular targets and pathways. Zinc, a key component of the compound, acts as a cofactor for over 70 different enzymes, including alkaline phosphatase, lactic dehydrogenase, and both RNA and DNA polymerase . These enzymes play crucial roles in various biological processes, including wound healing, growth, and maintenance of normal skin hydration.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to aluminum zinc sulfate include zinc sulfate, aluminum sulfate, and other metal sulfates such as copper sulfate and manganese sulfate .
Uniqueness: Aluminum zinc sulfate is unique due to its combination of aluminum and zinc ions, which provides distinct properties and applications. For example, the presence of zinc enhances the compound’s electrochemical properties, making it suitable for use in aluminum-air batteries . Additionally, the combination of aluminum and zinc ions allows for diverse applications in various fields, including chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
AlO4SZn+3 |
|---|---|
Molekulargewicht |
188.4 g/mol |
IUPAC-Name |
aluminum;zinc;sulfate |
InChI |
InChI=1S/Al.H2O4S.Zn/c;1-5(2,3)4;/h;(H2,1,2,3,4);/q+3;;+2/p-2 |
InChI-Schlüssel |
WDYMMLFNWBOKFO-UHFFFAOYSA-L |
Kanonische SMILES |
[O-]S(=O)(=O)[O-].[Al+3].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-, methyl ester](/img/structure/B12338120.png)
![2-Aminoethanol;2-[2,2-bis(2-prop-2-enoyloxyethoxymethyl)butoxy]ethyl prop-2-enoate](/img/structure/B12338122.png)
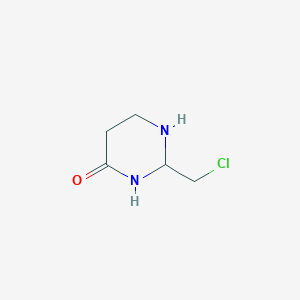
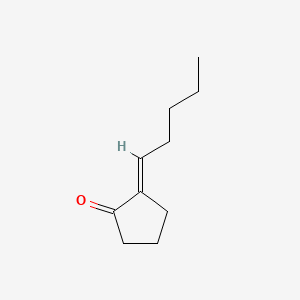
![Carbamic acid, N-methyl-N-[4-[[(4-methylphenyl)sulfonyl]oxy]butyl]-, 1,1-dimethylethyl ester](/img/structure/B12338146.png)
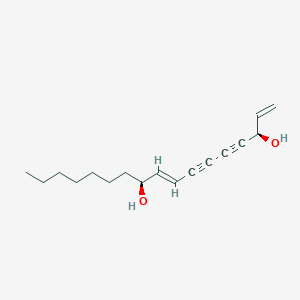
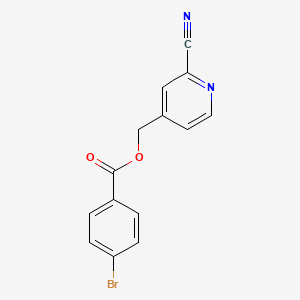
![4-(Dimethylamino)-3-(imidazo[1,2-a]pyridin-6-yl)but-3-en-2-one](/img/structure/B12338175.png)
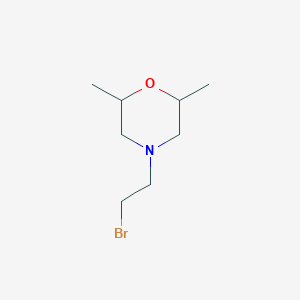
![(4-methyl-1-piperazinyl)[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Methanone](/img/structure/B12338220.png)
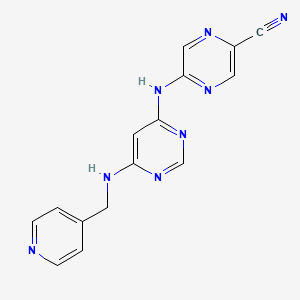
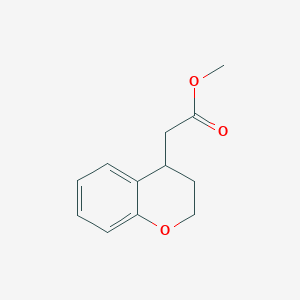
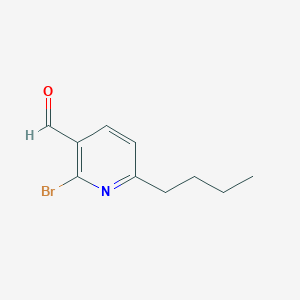
![9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-onehydrochloride](/img/structure/B12338237.png)
